molecular formula C18H16ClFO2 B2720281 (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477870-39-6

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No.: B2720281
CAS No.: 477870-39-6
M. Wt: 318.77
InChI Key: GZHRYTPEGONBAC-NYYWCZLTSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is an organic compound with a complex structure, characterized by the presence of both chlorophenyl and fluoropropoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-chlorobenzaldehyde: This can be synthesized from 4-chlorotoluene through oxidation.

    Preparation of 4-(3-fluoropropoxy)benzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.

    Aldol Condensation: The final step involves the aldol condensation of 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the fluoropropoxy group, which may affect its reactivity and biological activity.

    (E)-1-(4-fluorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its chemical properties.

Uniqueness

(2E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the presence of both chlorophenyl and fluoropropoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFO2/c19-16-7-5-15(6-8-16)18(21)11-4-14-2-9-17(10-3-14)22-13-1-12-20/h2-11H,1,12-13H2/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHRYTPEGONBAC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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